molecular formula C18H20ClFN2O5S B2726537 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 690647-45-1

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2726537
CAS No.: 690647-45-1
M. Wt: 430.88
InChI Key: WXBAVLIJYJBIAH-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfonamide group, a chloro-fluoro substituted benzene ring, and a dimethoxyphenyl ethyl group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to form 3-chloro-4-fluoronitrobenzene. This intermediate is then reduced to 3-chloro-4-fluoroaniline.

    Sulfonation: The aniline derivative is sulfonated using chlorosulfonic acid to yield 3-chloro-4-fluorobenzenesulfonamide.

    Acylation: The sulfonamide is then acylated with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro-fluoro benzene ring and dimethoxyphenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3’,4’-dimethoxybenzil
  • 2-(3-chloro-4-fluorobenzenesulfonamido)propanoic acid

Uniqueness

Compared to similar compounds, 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O5S/c1-26-16-6-3-12(9-17(16)27-2)7-8-21-18(23)11-22-28(24,25)13-4-5-15(20)14(19)10-13/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBAVLIJYJBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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